molecular formula C19H20N3O7P B11414523 Dimethyl {5-[(4-methoxybenzyl)amino]-2-(3-nitrophenyl)-1,3-oxazol-4-yl}phosphonate

Dimethyl {5-[(4-methoxybenzyl)amino]-2-(3-nitrophenyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11414523
M. Wt: 433.4 g/mol
InChI Key: DKLUSTVYDABFRO-UHFFFAOYSA-N
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Description

DIMETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(3-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a phosphonate group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(3-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzylamine with 3-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a suitable reagent to form the oxazole ring. Finally, the phosphonate group is introduced through a reaction with dimethyl phosphite under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(3-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The oxazole ring can participate in reduction reactions, leading to ring-opening or modification.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the methoxy group can introduce various functional groups.

Scientific Research Applications

DIMETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(3-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which DIMETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(3-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit or activate specific biochemical pathways. The oxazole ring and nitro group contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL (3-(4-METHOXYPHENOXY)-2-OXOPROPYL)PHOSPHONATE
  • 4-(((4-METHOXYPHENYL)AMINO)METHYL)-N,N-DIMETHYLANILINE
  • 2-METHOXY-5-((PHENYLAMINO)METHYL)PHENOL

Uniqueness

DIMETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(3-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a phosphonate group and an oxazole ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H20N3O7P

Molecular Weight

433.4 g/mol

IUPAC Name

4-dimethoxyphosphoryl-N-[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C19H20N3O7P/c1-26-16-9-7-13(8-10-16)12-20-18-19(30(25,27-2)28-3)21-17(29-18)14-5-4-6-15(11-14)22(23)24/h4-11,20H,12H2,1-3H3

InChI Key

DKLUSTVYDABFRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])P(=O)(OC)OC

Origin of Product

United States

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